2,5-Bis(4-bromophenyl)-3,4-dimethylfuran
Description
2,5-Bis(4-bromophenyl)-3,4-dimethylfuran is a brominated furan derivative characterized by a central furan ring substituted with two 4-bromophenyl groups at positions 2 and 5, and methyl groups at positions 3 and 3. Brominated aryl groups typically enhance thermal stability and electronic properties, making such compounds candidates for materials science, particularly in organic electronics or polymer synthesis .
Properties
CAS No. |
61880-91-9 |
|---|---|
Molecular Formula |
C18H14Br2O |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C18H14Br2O/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-10H,1-2H3 |
InChI Key |
MLIDRGUTNXODQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
2,5-Bis(4-bromophenyl)-3,4-dimethylfuran is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the current understanding of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by its furan ring substituted with two bromophenyl groups and additional methyl groups. Its structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of this compound against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated that the compound exhibited significant activity against these pathogens, particularly against NDM-positive strains of A. baumannii.
| Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| A. baumannii | 0.5 μg/mL | 1.0 μg/mL |
| K. pneumoniae | 1.0 μg/mL | 2.0 μg/mL |
| E. cloacae | 1.5 μg/mL | 3.0 μg/mL |
| S. aureus | 2.0 μg/mL | 4.0 μg/mL |
These findings suggest that this compound may serve as a lead compound for the development of new antibacterial agents, particularly against resistant strains .
The mechanism by which this compound exerts its antibacterial effects has been explored through molecular docking studies and molecular dynamics simulations. These studies indicate that the compound interacts with specific bacterial enzymes and disrupts critical cellular processes, leading to bacterial cell death .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity.
Case Study: Cytotoxic Effects on Cancer Cells
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The cytotoxicity was evaluated using standard MTT assays.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The results indicate that the compound inhibits cell proliferation in a dose-dependent manner, suggesting potential as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,5-Bis-(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3)
- Structural Differences : Replaces the furan oxygen with sulfur (thiophene core), increasing aromaticity and redox stability.
- Molecular Weight : 546.32 g/mol (vs. ~434.1 g/mol for the target furan derivative, estimated based on its formula C₁₈H₁₄Br₂O).
- Applications : Used in organic semiconductors due to sulfur’s electron-rich nature, enhancing charge transport properties .
- Key Data: Property 2,5-Bis(4-bromophenyl)-3,4-dimethylfuran (Estimated) 2,5-Bis-(4-bromophenyl)-3,4-diphenylthiophene Core Heteroatom Oxygen Sulfur Aromatic Stability Moderate High Melting Point Not reported >250°C (decomposition)
3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene (CAS 100990-01-0)
- Structural Differences : Partially saturated thiophene ring (dihydrothiophene) with bromophenyl groups.
- Molecular Weight : 396.14 g/mol.
- Properties : Reduced aromaticity compared to fully unsaturated analogs, leading to lower thermal stability (predicted boiling point: 459.4±45.0°C) .
- Applications : Intermediate in synthesis of sulfur-containing polymers or pharmaceuticals .
2,5-Dimethylfuran (CAS 625-86-5)
- Structural Differences : Lacks bromophenyl groups; simpler methyl-substituted furan.
- Molecular Weight : 96.13 g/mol.
- Applications : Biofuel additive due to high energy density; biomarker in tobacco smoke exposure studies .
- Toxicity: Non-mutagenic but lacks long-term health data .
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran (CAS 844679-34-1)
- Structural Differences : Tetrahydrofuran (saturated) core with methoxyphenyl and methyl groups.
- Molecular Weight : 312.40 g/mol.
Key Research Findings and Trends
Electronic Properties : Brominated furans and thiophenes exhibit enhanced electron-withdrawing characteristics, favoring applications in optoelectronics. Thiophene derivatives generally outperform furans in conductivity due to higher aromaticity .
Thermal Stability : Bromophenyl groups improve thermal resistance. For example, 2,5-Bis-(4-bromophenyl)-3,4-diphenylthiophene decomposes above 250°C, whereas simpler furans like 2,5-dimethylfuran volatilize at lower temperatures .
Synthetic Flexibility : Furan derivatives are more reactive in oxidation/reduction reactions (e.g., 5-HMF derivatives in ), while thiophenes require harsher conditions due to sulfur’s stability .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2,5-Bis(4-bromophenyl)-3,4-dimethylfuran, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between brominated furan precursors and aryl boronic acids. For example, substituting the furan core with bromine atoms enables coupling with 4-bromophenylboronic acid. Optimization includes:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous toluene/ethanol mixtures.
- Temperature Control : Reactions at 80–100°C under inert gas (N₂/Ar) to prevent oxidation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Improvement : Pre-activation of boronic acids via sonication or microwave-assisted synthesis reduces side reactions. Reference synthetic protocols for analogous brominated furans suggest yields of 60–75% under optimized conditions .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For instance, methyl groups at positions 3 and 4 of the furan ring show singlets at δ 2.1–2.3 ppm, while bromophenyl protons appear as doublets (δ 7.3–7.6 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (as used in analogous brominated furans) confirms dihedral angles between the furan core and bromophenyl groups (typically 45–60°), influencing steric and electronic properties .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 458.96 for C₁₈H₁₄Br₂O).
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data versus computational predictions for this compound?
- Methodological Answer : Discrepancies between experimental NMR shifts and Density Functional Theory (DFT) calculations often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Modeling : Incorporating solvent parameters (e.g., PCM for toluene) in DFT simulations to match experimental conditions .
- Dynamic Effects : Molecular dynamics (MD) simulations to account for rotational barriers in bromophenyl groups, which may cause averaged NMR signals .
- Validation : Cross-referencing with X-ray data (e.g., bond lengths and angles) to refine computational models .
Q. How does the presence of bromophenyl groups influence the electronic properties and reactivity of the furan core in this compound?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine atoms increase the electron-deficient nature of the furan ring, confirmed via cyclic voltammetry (reduction peaks at −1.2 to −1.5 V vs. Ag/AgCl) .
- Reactivity : Bromophenyl groups enable further functionalization (e.g., Ullmann coupling for polymer synthesis). Kinetic studies show slower electrophilic substitution at the furan 2-position due to steric hindrance from bromophenyl substituents .
- Computational Analysis : HOMO-LUMO gaps (calculated at 3.8–4.2 eV using B3LYP/6-31G*) indicate enhanced charge-transfer capabilities compared to non-brominated analogs .
Q. What are the best practices for analyzing the thermal stability and decomposition pathways of brominated furan derivatives like this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under N₂ reveal decomposition onset at ~250°C, with mass loss stages correlating to bromophenyl detachment (250–300°C) and furan ring breakdown (>350°C).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., HBr, CO₂) .
- Kinetic Studies : Flynn-Wall-Ozawa method determines activation energy (~120 kJ/mol) for primary decomposition steps, critical for material safety assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
